barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate
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Overview
Description
Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate is a complex organic compound that features a barium ion coordinated with a diazenyl-substituted naphthalene sulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate typically involves the diazotization of 2-hydroxynaphthalene followed by coupling with naphthalene-2-sulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain or marker.
Medicine: Explored for its antimicrobial and cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate involves its interaction with specific molecular targets. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential antimicrobial and cytotoxic effects. The pathways involved include the disruption of cellular processes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate: Similar structure but without the barium ion.
2-hydroxy-1-naphthaldehyde: A precursor in the synthesis of the target compound.
Naphthalene-2-sulfonic acid: Another precursor used in the synthesis.
Uniqueness
Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate is unique due to the presence of the barium ion, which can influence the compound’s solubility, stability, and reactivity
Properties
CAS No. |
68189-25-3 |
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Molecular Formula |
C40H26BaN4O8S2 |
Molecular Weight |
892.1 g/mol |
IUPAC Name |
barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/2C20H14N2O4S.Ba/c2*23-17-11-9-13-5-1-3-7-15(13)19(17)21-22-20-16-8-4-2-6-14(16)10-12-18(20)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2 |
InChI Key |
WZSYFWCUSRJEEQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.[Ba+2] |
Origin of Product |
United States |
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